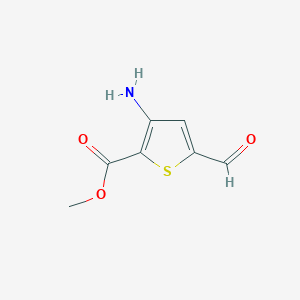

Methyl 3-amino-5-formylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-5-formylthiophene-2-carboxylate is a heterocyclic compound with the molecular formula C7H7NO3S and a molecular weight of 185.2 g/mol . This compound is characterized by the presence of a thiophene ring substituted with amino, formyl, and ester functional groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-formylthiophene-2-carboxylate typically involves the reaction of 3-amino-5-formylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: 3-amino-5-carboxythiophene-2-carboxylate.

Reduction: Methyl 3-amino-5-hydroxymethylthiophene-2-carboxylate.

Substitution: Derivatives with different alkyl or acyl groups.

Scientific Research Applications

Methyl 3-amino-5-formylthiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The amino and formyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thiophene ring provides stability and enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Biological Activity

Methyl 3-amino-5-formylthiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, an amino group, and a formyl group. These structural features contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its potential applications in drug development.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈N₂O₃S |

| Molecular Weight | 224.24 g/mol |

| CAS Number | 946605-33-0 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that the compound may selectively inhibit the proliferation of cancer cells while sparing normal cells.

The proposed mechanism involves the interaction of the compound with specific molecular targets within cancer cells, leading to apoptosis (programmed cell death). The amino group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Study: Tumor Cell Line Testing

In a comparative study involving various tumor cell lines, this compound demonstrated an IC50 value of approximately 15 µM against human leukemia cells. This selectivity was notably higher than that observed in non-cancerous cell lines, indicating its potential as a selective anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the thiophene ring or substituents can significantly impact its potency.

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiophene | Small groups enhance potency |

| Amino Group Variation | Alters binding affinity |

| Formyl Group Reduction | Increases cytotoxicity |

Properties

IUPAC Name |

methyl 3-amino-5-formylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDLRMKSBBWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.